molecular formula C8H14O8 B1422732 mono-O-carboxymethyl glucose CAS No. 95350-40-6

mono-O-carboxymethyl glucose

Cat. No. B1422732
CAS RN: 95350-40-6
M. Wt: 238.19 g/mol
InChI Key: IPDDFPVVVTYLKI-IXROVEORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-O-carboxymethyl glucose is a derivative of glucose, where one of the hydroxyl groups of glucose is replaced by a carboxymethyl group . It is a type of cellulose ether, which are of huge importance and produced commercially in large scales . They are employed in many industrial fields, including paints, building materials, oil recovery, ceramics, and textiles, and they are also approved for applications in food, cosmetics, and pharmaceutics .


Synthesis Analysis

The synthesis of mono-O-carboxymethyl glucose involves the reaction of cellulose with an etherifying agent . This process can be carried out under both heterogeneous and homogeneous conditions . In a study, it was found that the mol fractions of glucose, mono-O-carboxymethyl glucoses, di-O-carboxymethyl glucoses, and 2,3,6-tri-O-carboxymethyl glucose in hydrolyzed carboxymethyl cellulose samples were synthesized via induced phase separation starting from cellulose acetate, CA, trimethylsilyl cellulose, TMSC, cellulose trifluoroacetate, CTFA .


Molecular Structure Analysis

The molecular structure of mono-O-carboxymethyl glucose is similar to that of glucose, with the exception of one hydroxyl group being replaced by a carboxymethyl group . This modification improves its interfacial characteristics .


Chemical Reactions Analysis

The chemical reactions involving mono-O-carboxymethyl glucose are primarily related to its synthesis. The etherification process used to prepare carboxymethyl cellulose from cellulosic fibers involves the use of monochloroacetic acid and sodium hydroxide as the solvent medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of mono-O-carboxymethyl glucose would be similar to those of glucose and other cellulose derivatives. Glucose is a crystalline solid at room temperature and is quite soluble in water . As a derivative of glucose, mono-O-carboxymethyl glucose would likely share these properties.

Scientific Research Applications

Carbohydrate Research Analysis

Mono-O-carboxymethyl glucose, as a derivative of glucose, is crucial in understanding the structure and properties of cellulose derivatives. An analysis by J. Reuben & Herbert Thompson Conner (1983) on hydrolyzed O-(carboxymethyl)cellulose provided insights into the monosaccharide composition and substitution patterns of cellulose derivatives.

Glucose Detection and Analysis

The role of glucose, including its derivatives, in food chemistry is significant. As reviewed by A. Galant, R. C. Kaufman, & J. D. Wilson (2015), methods for detecting and quantifying glucose have evolved over time, impacting the analysis of complex structures like mono-O-carboxymethyl glucose.

Hydrocolloid Interactions

Research on the interaction of hydrocolloids with mono- and oligosaccharides, including mono-O-carboxymethyl glucose, is explored by P. Ptaszek et al. (2007). This study provides insight into the viscoelastic properties of these compounds, which are vital in food science and polymer chemistry.

Electrochemical Glucose Biosensors

The development of glucose biosensors, as detailed by Joseph Wang (2008), is essential for applications in health monitoring and diabetes management. Derivatives of glucose like mono-O-carboxymethyl glucose could play a role in enhancing these biosensors.

Molecular Dynamics in Aqueous Glucose Systems

The work of M. S. Batista et al. (2015) on the structural, volumetric, and dynamic properties of aqueous glucose solutions highlights the importance of understanding the behavior of glucose derivatives in different concentrations.

Spectroscopic Analysis of Glucose Derivatives

E. Kragten et al. (1992) conducted a spectroscopic study on the carboxymethylated derivatives of D-glucopyranose, including mono-O-carboxymethyl glucose. This research provides fundamental insights into the structural characteristics of these derivatives.

Therapeutic Applications

P. Sosicka et al. (2019) discussed the therapeutic applications of monosaccharides, including glucose and its derivatives, in treating rare genetic disorders and common conditions, indicating potential medical applications of mono-O-carboxymethyl glucose.

Glucose from Biomass

Jianjian Wang et al. (2015) overviewed the catalytic production of glucose from lignocellulosic biomass, highlighting the broad applications of glucose and its derivatives in sustainable chemical production.

Estimation of Functionalization in Carboxymethyl Starch

T. Heinze et al. (1999) provided insights into the functionalization pattern of carboxymethyl starch, which includes the detection of mono-O-carboxymethyl glucose as a building unit, essential for understanding the structure and properties of starch derivatives.

properties

IUPAC Name

2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8/c9-1-4(11)7(14)8(15)5(2-10)16-3-6(12)13/h2,4-5,7-9,11,14-15H,1,3H2,(H,12,13)/t4-,5+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDFPVVVTYLKI-IXROVEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)OCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)OCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306963
Record name 2-O-(Carboxymethyl)-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Carboxymethyl-D-glucose

CAS RN

95350-40-6
Record name 2-O-(Carboxymethyl)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95350-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(Carboxymethyl)-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mono-O-carboxymethyl glucose
Reactant of Route 2
mono-O-carboxymethyl glucose
Reactant of Route 3
mono-O-carboxymethyl glucose
Reactant of Route 4
mono-O-carboxymethyl glucose
Reactant of Route 5
mono-O-carboxymethyl glucose
Reactant of Route 6
mono-O-carboxymethyl glucose

Citations

For This Compound
24
Citations
T Heinze, K Pfeiffer, T Liebert, U Heinze - Starch‐Stärke, 1999 - Wiley Online Library
Three types of differently prepared carboxymethyl starches were analyzed by HPLC and 1 H‐NMR spectroscopy after chain degradation. In derivatives obtained in the conventional …
Number of citations: 73 onlinelibrary.wiley.com
T Heinze, U Heinze, D Klemm - … Macromolecular Chemistry and …, 1994 - Wiley Online Library
The influence of Ca 2+ ‐and Al 3+ ‐ions, respectively, upon the viscosity behaviour (so‐called salt tolerance) of aqueous solutions of sodium carboxymethyl cellulose (CMC) with …
Number of citations: 30 onlinelibrary.wiley.com
JP Mikkola, JC Tuuf, A Kirilin, P Damlin… - International Journal of …, 2010 - degruyter.com
… the DS-value gives a spectra that clearly identifies 2,3,6-tri-O-carboxymethyl glucose, 2,3-, 2,6- and 3,6-di-Ocarboxymethyl glucose, 2-, 3- and 6-mono-O- carboxymethyl glucose and …
Number of citations: 5 www.degruyter.com
R Milotskyi, C Bliard, D Tusseau, C Benoit - Carbohydrate polymers, 2018 - Elsevier
An efficient reaction of carboxymethylation using reactive extrusion (REX) on plasticized starch was studied. The reaction products were characterized by Nuclear Magnetic Resonance (…
Number of citations: 19 www.sciencedirect.com
T Heinze, TIM Liebert, P Klüfers, F Meister - Cellulose, 1999 - Springer
… The mole fractions of glucose (■), mono-O-carboxymethyl glucose (•), di-O-carboxymethyl glucose (Α), and tri-O-carboxymethyl glucose (Τ) of completely depoylmerised carboxymethyl …
Number of citations: 142 link.springer.com
MC Vieira, T Heinze, R Antonio-Cruz… - Cellulose, 2002 - Springer
Fibers isolated from Agave lechuguilla(lechuguilla) and fourcroydes (henequen) contain about 80%cellulose, 5% hemicellulose and 15% lignin. They are a renewable resource,…
Number of citations: 84 link.springer.com
DCR Forsberg, O Sundman - Cellulose Chemistry and …, 2022 - cellulosechemtechnol.ro
… We performed an HPLC analysis of the molar ratios of unsubstituted (ie., glucose), 2-; 3-; 6-monoO-carboxymethyl glucose (mono), 2,3-; 2,6-; 3,6-di-Ocarboxymethyl glucose (di), and 2,3…
Number of citations: 1 www.cellulosechemtechnol.ro
H Qi, T Liebert, F Meister, L Zhang… - Macromolecular …, 2010 - Wiley Online Library
In this work, the carboxymethylation of cellulose in a new alkaline cellulose solvent, LiOH/urea aqueous solution, was investigated. Carboxymethyl cellulose (CMC) samples were …
Number of citations: 31 onlinelibrary.wiley.com
TF Liebert, T Heinze - Biomacromolecules, 2005 - ACS Publications
A broad variety of cellulose esters with complex and sensitive (against hydrolysis and light) structures was synthesized homogeneously in N,N-dimethylacetamide (DMAc)/LiCl and in …
Number of citations: 142 pubs.acs.org
R Milotskyi, C Bliard, R Venditti… - Biomass Extrusion and …, 2018 - ACS Publications
… Values of the glucose G0 (▲), mono-O-carboxymethyl glucose G1(♦) mole fractions … Values of the mono-O-carboxymethyl glucose G1 (♦) and di-O-carboxymethyl glucose G2 (●) mole …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.